An In-depth Technical Guide to Ethyl 3-bromo-5-iodobenzoate for Researchers and Drug Development Professionals
An In-depth Technical Guide to Ethyl 3-bromo-5-iodobenzoate for Researchers and Drug Development Professionals
Introduction: Ethyl 3-bromo-5-iodobenzoate is a halogenated aromatic ester that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring both a bromine and an iodine atom, allows for selective functionalization through various cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in drug discovery.
Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | Ethyl 3-bromo-5-iodobenzoate | N/A |
| CAS Number | 186772-44-1 | [1] |
| Molecular Formula | C₉H₈BrIO₂ | [1] |
| Molecular Weight | 354.97 g/mol | [1] |
| Melting Point | Not available (solid at room temperature) | N/A |
| Boiling Point (estimated) | > 272 °C (based on Ethyl 3-iodobenzoate) | |
| Density (estimated) | > 1.64 g/mL at 25 °C (based on Ethyl 3-iodobenzoate) | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Insoluble in water. | N/A |
Related Compound Properties:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point | Boiling Point | Density |
| 3-Bromo-5-iodobenzoic acid | 188815-32-9 | C₇H₄BrIO₂ | 326.91 g/mol | 219-221 °C | N/A | N/A |
| Methyl 3-bromo-5-iodobenzoate | 188813-07-2 | C₈H₆BrIO₂ | 340.94 g/mol | 59-64 °C | N/A | N/A |
| Ethyl 3-bromobenzoate | 24398-88-7 | C₉H₉BrO₂ | 229.07 g/mol | N/A | 130-131 °C at 12 mmHg | 1.431 g/mL at 25 °C |
| Ethyl 3-iodobenzoate | 58313-23-8 | C₉H₉IO₂ | 276.07 g/mol | N/A | 272 °C | 1.64 g/mL at 25 °C |
Synthesis of Ethyl 3-bromo-5-iodobenzoate
The synthesis of Ethyl 3-bromo-5-iodobenzoate is typically achieved through a Fischer esterification of its corresponding carboxylic acid, 3-bromo-5-iodobenzoic acid. The following protocol is based on a well-established procedure for a similar substrate.
Experimental Protocol: Fischer Esterification
Materials:
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3-bromo-5-iodobenzoic acid
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Anhydrous ethanol (EtOH)
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Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-bromo-5-iodobenzoic acid (1.0 eq) in anhydrous ethanol (5-10 mL per gram of acid).
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Acid Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
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Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup:
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Cool the reaction mixture to room temperature.
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Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
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Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification:
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Filter off the drying agent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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If necessary, purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
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Logical Workflow for Synthesis:
Reactivity and Applications in Drug Development
The synthetic utility of Ethyl 3-bromo-5-iodobenzoate lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the carbon-bromine bond. This allows for selective functionalization at the 5-position while leaving the 3-position available for subsequent transformations.
A significant application of this scaffold is in the synthesis of thromboxane receptor antagonists. The precursor, 3-bromo-5-iodobenzoic acid, is a key starting material for the synthesis of complex pharmaceutical agents. The ethyl ester provides a protected form of the carboxylic acid, which can be readily hydrolyzed in a later synthetic step.
Signaling Pathway Relationship:
While Ethyl 3-bromo-5-iodobenzoate itself is not directly involved in signaling pathways, its derivatives are designed to interact with specific biological targets. For instance, thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction. Its signaling occurs through the thromboxane receptor (TP), a G-protein coupled receptor. Antagonists developed from Ethyl 3-bromo-5-iodobenzoate block this interaction, leading to antiplatelet and vasodilatory effects, which are beneficial in the treatment of cardiovascular diseases.
Ethyl 3-bromo-5-iodobenzoate is a synthetically versatile and valuable building block for the development of complex organic molecules, particularly in the pharmaceutical industry. Its well-defined reactivity allows for selective and controlled modifications, making it an important tool for medicinal chemists. The protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this compound in their synthetic endeavors.
